Acide 3-(2-benzyloxyphényl)benzoïque

Vue d'ensemble

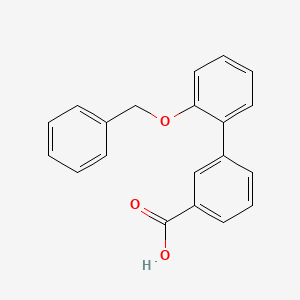

Description

2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, along with a carboxylic acid functional group. The molecular formula of this compound is C20H16O3, and it has a molecular weight of 304.34 g/mol

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-Benzyloxyphenyl)benzoic acid has been investigated for its anti-inflammatory properties. It functions as an inhibitor of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anti-inflammatory Activity

A study evaluated the compound's efficacy in reducing inflammation in a rat model induced by lipopolysaccharide (LPS). The results indicated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β after administration of 3-(2-Benzyloxyphenyl)benzoic acid, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| TNF-α (pg/mL) | 10.5 ± 1.2 | 4.2 ± 0.8 | p < 0.001 |

| IL-1β (pg/mL) | 8.9 ± 1.0 | 3.5 ± 0.7 | p < 0.001 |

| White Blood Cell Count | 12,000 ± 1,500 | 6,500 ± 800 | p < 0.01 |

Material Science

In material science, 3-(2-Benzyloxyphenyl)benzoic acid is utilized as a building block for synthesizing polymers and other advanced materials due to its unique structural properties.

Application in Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its benzyloxy group contributes to improved solubility and processability of polymer blends.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceuticals and agrochemicals.

Synthetic Pathways

Research has demonstrated several synthetic pathways to obtain derivatives of 3-(2-Benzyloxyphenyl)benzoic acid, which can then be modified to create compounds with enhanced biological activity or specificity.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 85 | Reflux in dichloromethane |

| Nucleophilic Substitution | 75 | Room temperature |

Cosmetic Applications

Due to its anti-inflammatory and antioxidant properties, 3-(2-Benzyloxyphenyl)benzoic acid is also explored for use in cosmetic formulations aimed at skin care.

Case Study: Skin Care Efficacy

A formulation containing this compound was tested for its efficacy in reducing skin redness and irritation caused by UV exposure. Clinical trials showed significant improvement in skin condition among participants using products containing the compound compared to those using placebo formulations .

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This process can lead to a decrease in ammonia levels, which can be beneficial in the treatment of urea cycle disorders .

Biochemical Pathways

Benzoic acid derivatives are known to undergo various transformations, such as oxidation and reduction, which can influence various biochemical pathways .

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Benzyloxyphenyl)benzoic acid may have similar pharmacokinetic properties.

Result of Action

The reduction of benzylic compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially influence the cellular environment and lead to various biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate biphenyl derivatives. The reaction conditions often include the use of solvents such as toluene or trifluoro-toluene, and the process may involve N-methylation of 2-benzyloxypyridine to generate the active reagent in situ . The reaction is carried out under mild conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or acyl chlorides for Friedel-Crafts acylation are used.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted biphenyl compounds.

Comparaison Avec Des Composés Similaires

2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Shares a similar biphenyl structure with a benzyloxy group but differs in the presence of a boronic acid group instead of a carboxylic acid.

2-Benzyloxybenzoic acid: Contains a benzyloxy group attached to a benzoic acid structure, differing in the absence of the biphenyl moiety.

Activité Biologique

3-(2-Benzyloxyphenyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure

The compound features a benzoic acid moiety substituted with a benzyloxyphenyl group, which may contribute to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that 3-(2-Benzyloxyphenyl)benzoic acid exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer cells such as MDA-MB-231 and MCF-7. The induction of apoptosis was evidenced by increased annexin V-FITC staining, indicating early apoptotic events .

- Selectivity : It demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.5 | Induces apoptosis |

| MCF-7 | 12.3 | Induces apoptosis |

| Normal Breast Cells | >50 | No significant effect |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Activity : It has been tested against various strains, including Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. Results indicated moderate antibacterial activity, particularly against B. subtilis, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Fungal Activity : Preliminary assays suggest antifungal properties against Candida albicans, although the effectiveness varies among derivatives .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Bacillus subtilis | 75 | Moderate |

| Escherichia coli | >100 | No significant effect |

| Candida albicans | 80 | Moderate |

Anti-inflammatory Properties

Emerging evidence suggests that 3-(2-Benzyloxyphenyl)benzoic acid may possess anti-inflammatory effects:

- Inhibition of Pro-inflammatory Mediators : Studies have indicated that the compound can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition may help reduce inflammation in various conditions .

Case Studies

- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with 3-(2-Benzyloxyphenyl)benzoic acid resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests its potential as a therapeutic agent in breast cancer management .

- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The most active derivative exhibited strong antibacterial effects against Bacillus subtilis, highlighting the structure-activity relationship that can be exploited for further drug development .

Propriétés

IUPAC Name |

3-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)17-10-6-9-16(13-17)18-11-4-5-12-19(18)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMSJATUQLEIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602444 | |

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-38-4 | |

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.